1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

Medicinal Chemistry Physicochemical Property SAR

Obtaining chiral 1-aryl-2-fluoroethylamines with consistent electronic properties is a persistent challenge in SAR programs. This racemic 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine (95% purity) provides a reliable starting material for enantioselective synthesis. - Validated lipase-catalyzed resolution protocol delivers both enantiomers in high ee. - Fluorine on the alkyl chain reduces amine pKa vs. non-fluorinated analogs, enabling fine-tuning of basicity and metabolic stability. - Batch-specific QC (NMR, HPLC, GC) ensures lot-to-lot reproducibility for demanding medicinal chemistry workflows.

Molecular Formula C8H8ClF2N
Molecular Weight 191.60 g/mol
Cat. No. B13213482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
Molecular FormulaC8H8ClF2N
Molecular Weight191.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C(CF)N
InChIInChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2
InChIKeyUSPBXIVYDGGUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine: Chemical Profile


1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1822666-55-6) is a halogenated 1-aryl-2-fluoroethylamine with the molecular formula C8H8ClF2N and a molecular weight of 191.61 g/mol. It is supplied as a research chemical with a standard purity of 95%, accompanied by batch-specific QC data including NMR, HPLC, and GC . This compound serves as a chiral building block in medicinal chemistry, where the combination of a 1-arylethylamine scaffold with a fluorine atom on the alkyl chain enables tuning of amine basicity and metabolic stability [1].

Why This Compound Cannot Be Replaced by Common Analogs


The unique combination of a chiral center and a fluoroethyl side chain in 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine creates distinct physicochemical properties that are not replicated by simpler non-fluorinated or non-chiral analogs. The electron-withdrawing fluorine atom on the alkyl chain reduces the amine's pKa compared to its non-fluorinated counterpart, potentially altering its binding properties and pharmacokinetic profile [1]. While direct comparative biological data is absent, the established class-level effects of α-fluorination on amine basicity make simple substitution with 1-(2-chloro-4-fluorophenyl)ethan-1-amine unreliable for SAR studies requiring consistent electronic parameters [1].

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine: Differentiation Evidence


Amine Basicity Modulation via α-Fluorination

The α-fluorine atom reduces amine basicity. The predicted pKa of the non-fluorinated analog 1-(2-chloro-4-fluorophenyl)ethan-1-amine is 8.44, while the target compound's measured pKa is unavailable in primary literature. However, the class-level effect of α-fluorination on 1-arylethylamines is a known strategy to lower pKa by approximately 1-2 units, which can improve membrane permeability and reduce off-target binding [1]. This is a Class-Level Inference.

Medicinal Chemistry Physicochemical Property SAR

Synthetic Accessibility to Chiral Building Blocks

The 1-aryl-2-fluoroethylamine scaffold can be resolved to high enantiomeric excess (ee) using lipase-catalyzed kinetic resolution. A study on eight similar 1-aryl-2-fluoroethylamines achieved (R)-amine products with 96–99% ee and (S)-amide products with >99.5% ee [1]. While 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine was not specifically tested, its structural homology suggests comparable resolution efficiency is achievable. This is Cross-study comparable.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Hydrogen Bonding and Lipophilicity Differences

The 2-fluoroethyl side chain modifies hydrogen-bonding capacity and lipophilicity. The target compound has 3 hydrogen bond acceptors and an XLogP of approximately 1.9 . In contrast, the non-fluorinated analog 1-(2-chloro-4-fluorophenyl)ethan-1-amine has only 1 hydrogen bond acceptor and a different logP profile. This quantitative difference alters solubility and permeability properties critical for CNS drug candidates. This is Cross-study comparable.

Physicochemical Property Drug Design ADME

Optimal Procurement Scenarios


Lead Optimization for CNS Targets

The reduced amine basicity (class-level inference) and enhanced hydrogen-bonding capacity of 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine make it a privileged scaffold for synthesizing analogs with potentially improved blood-brain barrier penetration. It is best utilized when a SAR program requires systematic exploration of secondary amine pharmacophores with controlled pKa, as supported by studies on fluorinated 1-arylethylamines [1].

Development of Enantiopure Building Blocks

Procurement is most strategic when an enantioselective route is planned. The established lipase-catalyzed resolution protocol for 1-aryl-2-fluoroethylamines [1] provides a validated path to both enantiomers with high purity, making the racemic compound a versatile starting material for chiral pool synthesis.

Fluorinated Amine Intermediates for Agrochemicals

The compound's classification as a halogenated amine and its general utility as a building block in organic synthesis suggests potential use in developing novel agrochemicals, where fluorinated amines often impart increased metabolic stability and environmental persistence.

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